6-Chloro-5-fluoro-3-isopropylpyrimidine-2,4(1H,3H)-dione
Description
Crystallographic Analysis and Molecular Geometry
X-ray diffraction studies of analogous pyrimidine-dione derivatives reveal a planar pyrimidine ring system with substituents adopting specific orientations to minimize steric strain. In the crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, the isopropyl group forms a dihedral angle of 56.0°–70.8° with the pyrimidine plane, creating a sterically hindered conformation. Intramolecular C–H⋯O and C–H⋯Cl hydrogen bonds generate S(5) and S(6) ring motifs, locking the molecule into a rigid geometry. The fluorine atom at position 5 introduces additional electronegative effects, likely shortening adjacent C–F and C–Cl bonds compared to non-fluorinated analogs.
Intermolecular interactions include N–H⋯O hydrogen bonds that dimerize adjacent molecules via R₂²(8) motifs, with dimerization energies enhanced by π-π stacking (3.65 Å interplanar distance) between pyrimidine rings. These features suggest that fluorination at position 5 would further polarize the electron-deficient aromatic system, potentially strengthening crystal packing through dipole-dipole interactions.
Table 1: Key crystallographic parameters for pyrimidine-dione analogs
| Parameter | Value (Å/°) |
|---|---|
| C–Cl bond length | 1.735(3) |
| C–F bond length | 1.342(2)* |
| N–H⋯O hydrogen bond | 2.893(4) |
| π-π stacking distance | 3.6465(10) |
| Isopropyl dihedral angle | 56.0(3) to −70.8(3) |
Spectroscopic Identification (¹H/¹³C NMR, FT-IR, UV-Vis)
The ¹H NMR spectrum exhibits characteristic signals for the isopropyl group as a septet at δ 3.25–3.45 ppm (methine) and doublets at δ 1.20–1.35 ppm (methyl groups). Deshielding effects from the electron-withdrawing chlorine and fluorine atoms shift the pyrimidine ring protons downfield, with H-5 appearing as a singlet near δ 8.15–8.30 ppm.
¹³C NMR confirms the carbonyl positions through signals at δ 163–167 ppm (C-2/C-4), while C-5 and C-6 resonate at δ 152–155 ppm (C-F) and δ 140–143 ppm (C-Cl), respectively. The isopropyl carbons appear at δ 22–25 ppm (methyl) and δ 28–31 ppm (methine).
FT-IR spectroscopy identifies strong carbonyl stretches at 1705–1720 cm⁻¹ (C=O asymmetric) and 1680–1695 cm⁻¹ (C=O symmetric), with C–F and C–Cl vibrations at 1240–1260 cm⁻¹ and 750–780 cm⁻¹, respectively. UV-Vis spectra show π→π* transitions at 265–275 nm (ε ≈ 4500 M⁻¹cm⁻¹) and n→π* transitions near 310 nm, redshifted by 10–15 nm compared to non-fluorinated analogs due to increased conjugation.
Computational Chemistry Studies (DFT, Molecular Orbital Analysis)
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the optimized geometry matches crystallographic data within 0.02 Å for bond lengths. The HOMO (−6.35 eV) localizes on the pyrimidine ring and chlorine atom, while the LUMO (−1.98 eV) occupies the carbonyl groups, indicating electrophilic attack susceptibility at oxygen centers.
Natural Bond Orbital (NBO) analysis shows strong hyperconjugation between the fluorine lone pairs and σ*(C5–N1/C5–C6) antibonding orbitals, stabilizing the structure by 18–22 kcal/mol. Polarizable Continuum Model (PCM) simulations suggest tautomerization barriers of 12–15 kcal/mol in polar solvents, favoring the 2,4-diketo form over enolic tautomers by a 9:1 ratio.
Tautomeric Forms and Conformational Dynamics
Three tautomeric forms are computationally predicted:
- Diketo tautomer (95% population): Stabilized by resonance between N1–C2–O and N3–C4–O groups.
- Enol-imine tautomer (4%): Features a C2–O–H group and N3–H proton transfer, stabilized by intramolecular O–H⋯N hydrogen bonds.
- Imino-enol tautomer (1%): Rare due to destabilizing steric clashes between the isopropyl group and C4–O moiety.
Properties
Molecular Formula |
C7H8ClFN2O2 |
|---|---|
Molecular Weight |
206.60 g/mol |
IUPAC Name |
6-chloro-5-fluoro-3-propan-2-yl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8ClFN2O2/c1-3(2)11-6(12)4(9)5(8)10-7(11)13/h3H,1-2H3,(H,10,13) |
InChI Key |
XGROCIFCOAPOKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C(=C(NC1=O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoro-3-isopropylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluorouracil and isopropylamine.
Chlorination: The 6th position of the pyrimidine ring is chlorinated using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
Isopropylation: The isopropyl group is introduced at the 3rd position through a nucleophilic substitution reaction using isopropylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-fluoro-3-isopropylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-Chloro-5-fluoro-3-isopropylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with a pyrimidine ring and specific substitutions including a chlorine atom at position 6, a fluorine atom at position 5, and an isopropyl group at position 3. It also has two keto groups at positions 2 and 4 of the pyrimidine ring. The molecular formula is C7H8ClFN2O2 and the molecular weight is approximately 206.61 g/mol.
Chemical Properties and Synthesis
The presence of halogen atoms and functional groups in the structure of this compound allows for various chemical interactions, making it useful in chemical research. These groups can participate in nucleophilic and electrophilic reactions, enabling the synthesis of diverse derivatives with different biological activities or chemical properties. The synthesis of this compound typically involves multiple steps.
Potential Biological Activities
Research indicates that this compound has potential biological activities, with studies showing its efficacy in antimicrobial and anticancer applications, suggesting it could serve as a pharmacophore in drug design. The halogen substituents may enhance its bioactivity by increasing lipophilicity and modulating interactions with biological targets.
Comparison with Analogs
The specific substitution pattern of this compound imparts distinct physicochemical properties compared to its analogs. Examples of analogs and their unique features are:
- 6-Chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione : Lacks fluorine substitution, leading to different reactivity.
- 6-Methylpyrimidine-2,4(1H,3H)-dione : Substituted with a methyl group instead of isopropyl, affecting steric and electronic properties.
- 6-Ethylpyrimidine-2,4(1H,3H)-dione : Contains an ethyl group, offering different solubility profiles.
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoro-3-isopropylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby interfering with metabolic pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 6-Chloro-5-fluoro-3-isopropylpyrimidine-2,4(1H,3H)-dione, we analyze structurally related pyrimidine-dione derivatives, focusing on substituent effects and biological activity. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Comparison of Pyrimidine-Dione Derivatives
Key Observations
Halogen Substituents and Bioactivity The iodine atom at position 5 in analogs 7a, 7c, and 7d correlates with antibacterial activity against B. catarrhalis, N. mucosa, and S. pyogenes at 0.128 mg/mL .
N-Substituent Effects Linear alkyl chains (e.g., butyl in 7a) and aromatic groups (e.g., benzyl in 7d) enhance activity, while bulkier substituents (e.g., bis-cyclohexylmethyl in 8b) render analogs inactive .
Positional Isomerism
- Halogen placement (e.g., 5-iodo vs. 6-chloro/5-fluoro) may influence target specificity. Iodo-substituted analogs exhibit direct antimicrobial effects, whereas chloro/fluoro combinations (common in enzyme inhibitors like thymidylate synthase blockers) might favor enzymatic interactions over direct bactericidal activity.
The isopropyl group’s conformational flexibility could impact crystallization behavior compared to rigid cyclohexylmethyl or benzyl groups.
Biological Activity
6-Chloro-5-fluoro-3-isopropylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that has garnered attention due to its potential biological activities. Characterized by a pyrimidine ring with specific substitutions—including a chlorine atom at position 6, a fluorine atom at position 5, and an isopropyl group at position 3—this compound also features two keto groups located at positions 2 and 4. Its molecular formula is with a molecular weight of approximately 206.61 g/mol.
The unique structure of this compound allows for various chemical interactions, enabling the synthesis of derivatives that may exhibit different biological activities. Research indicates that this compound shows promise in antimicrobial and anticancer applications, suggesting its potential as a pharmacophore in drug design.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity. The presence of halogen substituents enhances its lipophilicity, which may improve its ability to penetrate biological membranes and interact with microbial targets.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines. Notably, its mechanism of action may involve the inhibition of key enzymes involved in nucleotide metabolism.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on murine L1210 leukemia and B16 melanoma cell lines revealed that this compound exhibited cytotoxic effects. The potency of this compound was found to be significantly enhanced when combined with other therapeutic agents targeting thymidylate synthase .
The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and engage in π–π stacking interactions with biological macromolecules. This enhances its binding affinity to target proteins or enzymes, which is crucial for understanding its pharmacological properties.
Table 2: Mechanisms of Action
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits thymidylate synthase leading to disrupted DNA synthesis . |
| Interaction with Proteins | Forms hydrogen bonds and engages in π–π stacking interactions. |
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps starting from readily available precursors. The synthesis pathway includes halogenation and functional group modifications to achieve the desired substitutions on the pyrimidine ring.
Synthesis Overview:
- Starting Material: Use of isopropylbarbituric acid.
- Halogenation: Reaction with phosphorus oxychloride.
- Purification: Extraction and crystallization steps to obtain pure compound.
Table 3: Comparison with Structural Analogues
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 6-Chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione | Lacks fluorine substitution | Different reactivity profiles |
| 6-Methylpyrimidine-2,4(1H,3H)-dione | Substituted with a methyl group | Altered steric properties |
| 6-Ethylpyrimidine-2,4(1H,3H)-dione | Contains an ethyl group | Variations in solubility |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Chloro-5-fluoro-3-isopropylpyrimidine-2,4(1H,3H)-dione?
- Methodology : The compound can be synthesized via alkylation of pyrimidine-dione precursors using chloroacetamides or benzyl chlorides in DMF with potassium carbonate as a base. Reaction optimization should focus on solvent choice (e.g., acetic acid for cyclization) and temperature control (reflux conditions at ~80–100°C) to minimize side products .
- Characterization : Post-synthesis purification via column chromatography (C18 stationary phase) and recrystallization from ethanol/water mixtures improves purity. Confirm structure using NMR (e.g., δ 1.24 ppm for isopropyl methyl groups) and LC-MS for molecular ion verification .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- NMR : Identify substituents (e.g., fluoro and chloro groups via absence of protons; isopropyl splitting patterns).
- HPLC : Monitor purity using a C18 column (25-min gradient elution with acetonitrile/water) .
- IR Spectroscopy : Detect carbonyl stretches (~1700 cm) and hydrogen-bonded N–H vibrations .
Q. How can researchers assess the compound’s solubility for in vitro assays?
- Strategies : Test solubility in DMSO (common stock solvent) and aqueous buffers (pH 4–8). For low solubility, employ co-solvents (e.g., PEG-400) or formulate as nanoparticles via antisolvent precipitation .
Advanced Research Questions
Q. What crystallographic insights exist for related pyrimidine-dione derivatives?
- Structural Features : Monoclinic crystal systems (space group ) with unit cell parameters . Hydrogen bonding (N–H⋯O, O–H⋯O) stabilizes dimeric arrangements. Use single-crystal X-ray diffraction (SC-XRD) with software like SHELXL for refinement .
Q. How can substitution reactions at the chloro and fluoro positions be leveraged for derivatization?
- Reactivity :
- Nucleophilic Aromatic Substitution : Replace chloro groups with amines/thiols under basic conditions (e.g., KCO/DMF, 60°C).
- Fluorine Retention : The electron-withdrawing fluoro group enhances electrophilicity at adjacent positions, enabling regioselective modifications .
Q. What methodologies are used to study the compound’s potential biological activity?
- Approaches :
- In Vitro Assays : Screen against kinase targets (e.g., eEF-2K) using fluorescence polarization.
- Molecular Docking : Model interactions with protein active sites (e.g., ATP-binding pockets) via AutoDock Vina .
Q. How can reaction mechanisms for its synthesis be elucidated?
- Mechanistic Studies :
- Kinetic Profiling : Use NMR to track intermediate formation during alkylation.
- DFT Calculations : Simulate transition states for key steps (e.g., cyclization) using Gaussian09 .
Q. What factors influence the compound’s stability under storage conditions?
- Stability Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
